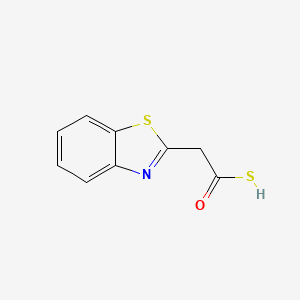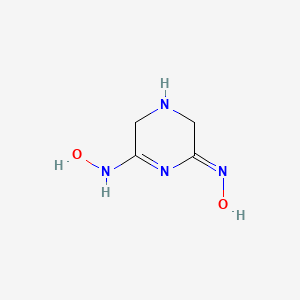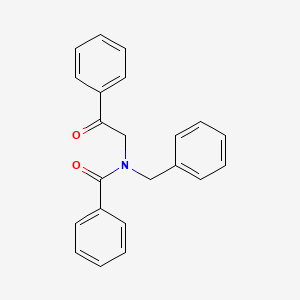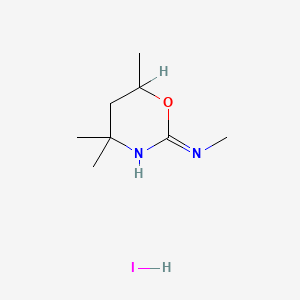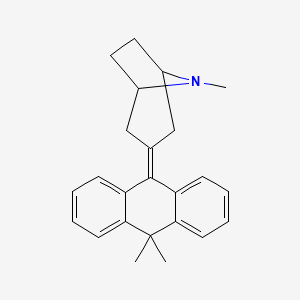
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is a complex organic compound that features a unique structure combining a tropane ring with a substituted anthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dihydroanthracene, is first methylated to form 10,10-dimethyl-9,10-dihydroanthracene.
Coupling with Tropane: The methylated anthracene derivative is then coupled with tropane under specific reaction conditions, often involving a catalyst such as aluminum chloride.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenes .
Wissenschaftliche Forschungsanwendungen
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane involves its interaction with molecular targets through its anthracene and tropane moieties. The anthracene part can participate in π-π stacking interactions, while the tropane ring can interact with various receptors and enzymes . These interactions can modulate biological pathways and lead to specific physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(10,10-Dimethyl-9,10-dihydroanthracen-9-ylidene)tropane is unique due to its combined structure of a tropane ring and a substituted anthracene. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Eigenschaften
CAS-Nummer |
27574-22-7 |
|---|---|
Molekularformel |
C24H27N |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
3-(10,10-dimethylanthracen-9-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C24H27N/c1-24(2)21-10-6-4-8-19(21)23(20-9-5-7-11-22(20)24)16-14-17-12-13-18(15-16)25(17)3/h4-11,17-18H,12-15H2,1-3H3 |
InChI-Schlüssel |
OAEZJIXITIVTKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=C3CC4CCC(C3)N4C)C5=CC=CC=C51)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


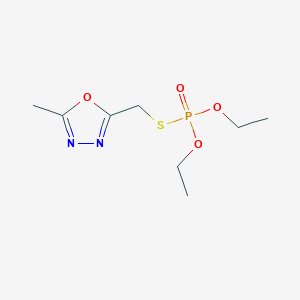
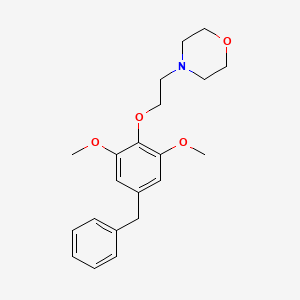
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
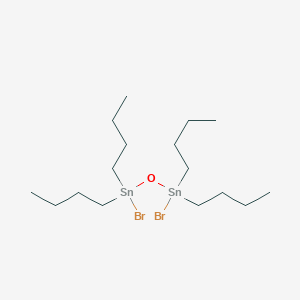
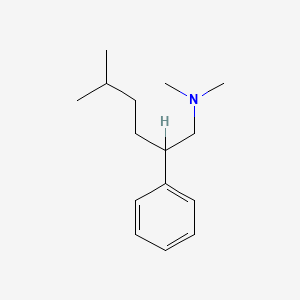

![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

